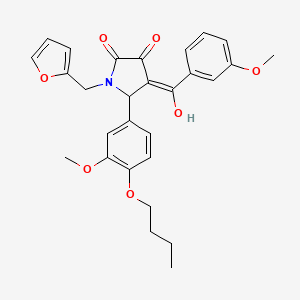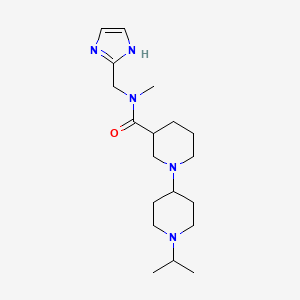
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile, also known as DMBA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DMBA is a synthetic compound that belongs to the class of acrylonitriles. It has been found to possess several biological and pharmacological properties that make it a promising candidate for further research.
Mécanisme D'action
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile exerts its biological effects by interacting with different cellular pathways and molecular targets. It has been found to inhibit the activity of several enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been found to possess several biochemical and physiological effects that make it a promising candidate for further research. It has been found to inhibit the activity of different enzymes and proteins that are involved in the regulation of cell growth and proliferation. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has also been found to possess antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages and limitations for lab experiments. One of the advantages is that it can be easily synthesized in the laboratory, and its purity and yield can be optimized through different methods. However, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a toxic compound and should be handled with care. The use of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile in lab experiments requires proper safety measures and precautions to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile. One of the areas that require further investigation is the mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile. The molecular targets and pathways that are involved in the biological effects of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile need to be identified to develop more effective therapeutic strategies. Another area that requires further investigation is the optimization of the synthesis method of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile to improve its yield and purity.
Conclusion:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It possesses several biological and pharmacological properties that make it a promising candidate for further research. The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile can be optimized to improve its yield and purity, and its mechanism of action needs to be further investigated to develop more effective therapeutic strategies.
Méthodes De Synthèse
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile can be synthesized through a multistep reaction process that involves the condensation of 5,6-dimethyl-2-aminobenzimidazole and 3-phenoxybenzaldehyde, followed by the reaction with acrylonitrile. The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been described in several research articles, and different methods have been proposed to optimize the yield and purity of the compound.
Applications De Recherche Scientifique
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various areas of scientific research. It has been found to possess anticancer, anti-inflammatory, and antioxidant properties. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has been studied for its potential use as a chemotherapeutic agent in the treatment of different types of cancer, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-11-22-23(12-17(16)2)27-24(26-22)19(15-25)13-18-7-6-10-21(14-18)28-20-8-4-3-5-9-20/h3-14H,1-2H3,(H,26,27)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYUGUBMCWNNN-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)
![7-(1-benzofuran-5-ylcarbonyl)-N-ethyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495433.png)

![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)
![2-(4-chlorophenyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5495460.png)

![6-methyl-4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5495474.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5495479.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5495484.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5495490.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcycloheptyl)-4-piperidinecarboxamide](/img/structure/B5495517.png)

![(2-{4-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5495527.png)